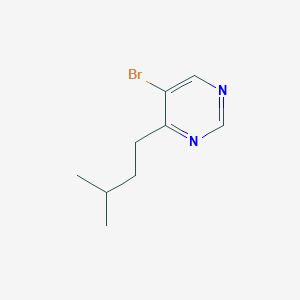

5-Bromo-4-isopentylpyrimidine

描述

Historical Context and Evolution of Pyrimidine (B1678525) Chemistry in Organic Synthesis and Medicinal Chemistry

The history of pyrimidine chemistry dates back to the 19th century, with the first pyrimidine derivative, alloxan, being isolated by Brugnatelli in 1818 through the oxidation of uric acid. researchgate.netgoogle.comresearchgate.net However, it was the structural elucidation of the nucleobases—cytosine, thymine, and uracil—that truly ignited intensive investigation into this class of compounds. wuxiapptec.com Early synthetic work, such as Grimaux's preparation of barbituric acid in 1879, laid the groundwork for the development of a diverse array of synthetic methodologies. wuxiapptec.com

Over the decades, the synthesis of pyrimidines has evolved from classical condensation reactions, like the Biginelli reaction, to sophisticated transition-metal-catalyzed cross-coupling reactions. wuxiapptec.comajol.info These modern techniques have enabled chemists to create highly complex and functionally diverse pyrimidine-based molecules with remarkable precision and efficiency. ajol.info This evolution in synthetic chemistry has been a significant driver of progress in medicinal chemistry, allowing for the systematic exploration of pyrimidine derivatives as therapeutic agents. ajol.infogsconlinepress.com

Overview of Pyrimidine Scaffold as a Privileged Structure in Drug Discovery and Materials Science

This versatility is evidenced by the vast number of approved drugs that incorporate a pyrimidine moiety. These include anticancer agents (e.g., Imatinib, Osimertinib), antiviral drugs (e.g., Zidovudine, Rilpivirine), and antibacterial medications (e.g., Trimethoprim). ajol.info The therapeutic applications of pyrimidine derivatives are extensive, spanning anti-inflammatory, antioxidant, antimalarial, and central nervous system-related activities. ajol.infogsconlinepress.comscbt.com Beyond medicine, pyrimidine-based compounds are also being explored in materials science for their unique photophysical properties. rsc.org

Rationale for the Specific Investigation of 5-Bromo-4-isopentylpyrimidine within the Pyrimidine Class

Within the vast chemical space of pyrimidine derivatives, 5-bromo-4-substituted pyrimidines represent a particularly valuable class of synthetic intermediates. The bromine atom at the 5-position is a versatile functional handle that can be readily transformed into other groups through various cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. nih.govrsc.orgillinois.edunih.gov This reactivity allows for the late-stage diversification of molecular scaffolds, a highly desirable strategy in drug discovery for generating libraries of analogues for structure-activity relationship (SAR) studies.

The specific compound, This compound , is of interest due to the combination of the reactive 5-bromo substituent and the 4-isopentyl group. The isopentyl (or isoamyl) group is a lipophilic alkyl chain that can influence the pharmacokinetic properties of a molecule, such as its solubility, membrane permeability, and metabolic stability. The presence of this alkyl group at the 4-position, adjacent to the bromine, can also modulate the electronic properties of the pyrimidine ring and potentially influence its biological activity.

While detailed research findings on this compound itself are not extensively published in peer-reviewed literature, its value as a building block can be inferred from studies on analogous 5-bromo-4-alkylpyrimidines. Research on related compounds has shown that the substituent at the C-6 (or C-4) position can significantly impact biological activity, for instance, in the development of antiviral agents. researchgate.netnih.gov Therefore, this compound is a logical target for synthesis and further investigation, offering the potential to create novel pyrimidine derivatives with tailored properties for biological screening.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 951884-42-7 | scbt.comchemscene.com |

| Molecular Formula | C₉H₁₃BrN₂ | scbt.comchemscene.com |

| Molecular Weight | 229.12 g/mol | chemscene.com |

| SMILES | CC(C)CCC1=NC=NC=C1Br | chemscene.com |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | chemscene.com |

| logP (Octanol-Water Partition Coefficient) | 2.8277 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 3 | chemscene.com |

Synthesis and Reactivity of 5-Bromo-4-alkylpyrimidines

The synthesis of 5-bromo-4-alkylpyrimidines can be approached through several established routes in pyrimidine chemistry. A plausible and common method involves the bromination of a corresponding 4-alkylpyrimidine precursor. Alternatively, building the substituted pyrimidine ring from acyclic precursors is a versatile strategy. For instance, the condensation of a β-dicarbonyl compound with an amidine is a classic approach to pyrimidine synthesis.

A likely synthetic pathway to this compound could start from a suitable isopentyl-containing precursor which is then cyclized to form the pyrimidine ring, followed by bromination. A general approach for the synthesis of related 5-bromo-2,4-dichloro-6-alkylpyrimidines involves the treatment of 6-alkyl-pyrimidin-2,4(1H,3H)-diones first with bromine and subsequently with a chlorinating agent like phosphoryl chloride. researchgate.netajol.info

The reactivity of the 5-bromo position on the pyrimidine ring is of significant interest. It is well-established that the C-Br bond in 5-bromopyrimidines is susceptible to palladium-catalyzed cross-coupling reactions. illinois.edu This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkynyl groups, at this position. nih.govrsc.org This chemical handle makes this compound a valuable intermediate for generating a library of novel compounds for biological evaluation.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-4-(3-methylbutyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-7(2)3-4-9-8(10)5-11-6-12-9/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNXLDSTEUTQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650039 | |

| Record name | 5-Bromo-4-(3-methylbutyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-42-7 | |

| Record name | 5-Bromo-4-(3-methylbutyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 4 Isopentylpyrimidine

Retrosynthetic Analysis of 5-Bromo-4-isopentylpyrimidine

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves the deconstruction of a target molecule into simpler precursor structures. For this compound, two primary disconnections are considered: the C-Br bond and the bonds forming the pyrimidine (B1678525) ring.

A primary retrosynthetic disconnection breaks the C5-Br bond, suggesting that the final step could be an electrophilic bromination of a 4-isopentylpyrimidine precursor. This simplifies the target to a more fundamental 4-substituted pyrimidine.

Further disconnection of the 4-isopentylpyrimidine intermediate involves breaking the pyrimidine ring itself. The most common approach for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine. In this case, the retrosynthesis would lead to formamidine (B1211174) and a β-dicarbonyl compound bearing an isopentyl group. A suitable precursor would be 1,1-diethoxy-4-methyl-3-pentanone, which contains the required carbon skeleton for the isopentyl group and the pyrimidine ring formation.

Classical Approaches to Pyrimidine Synthesis Applicable to this compound Precursors

Classical methods for constructing the pyrimidine core and introducing the necessary substituents remain fundamental in organic synthesis.

The most prevalent method for constructing the pyrimidine ring is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. wikipedia.org For the synthesis of the 4-isopentylpyrimidine precursor, a suitable 1,3-dielectrophile would be required. A plausible starting material is a β-ketoester or a β-diketone containing the isopentyl moiety.

For instance, the reaction of a compound like ethyl 2-isopentyl-3-oxobutanoate with formamidine would lead to the formation of the 4-isopentyl-6-methyl-pyrimidin-2-ol. Subsequent functional group manipulations would be necessary to arrive at 4-isopentylpyrimidine.

A more direct approach would involve the condensation of a 1,3-dicarbonyl equivalent that already has the desired substitution pattern. For example, the reaction of an appropriately substituted β-enaminone with a suitable amidine can also yield the pyrimidine core.

The introduction of the isopentyl and bromo substituents can be achieved at different stages of the synthesis.

Incorporation of the Isopentyl Group: The isopentyl group can be introduced by selecting a starting material that already contains this moiety for the pyrimidine ring condensation. Alternatively, a pre-formed pyrimidine ring can be functionalized. For example, a 4-chloropyrimidine (B154816) could react with an isopentyl Grignard reagent or other organometallic species in a nucleophilic substitution reaction to introduce the isopentyl group at the C4 position. wikipedia.org However, such reactions can be challenging due to the electronic nature of the pyrimidine ring.

Incorporation of Bromine: The bromination of the pyrimidine ring is typically achieved via electrophilic substitution. The C5 position of the pyrimidine ring is the most susceptible to electrophilic attack due to its relatively higher electron density compared to the other carbon atoms. wikipedia.org Therefore, treating 4-isopentylpyrimidine with a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like acetic acid or chloroform (B151607) would be expected to yield this compound. google.comfiu.edunih.gov The reaction conditions would need to be carefully controlled to prevent over-bromination or side reactions.

A summary of a plausible classical synthetic route is presented in the table below.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 1,1-diethoxy-4-methyl-3-pentanone, Formamidine | Acid catalyst, Reflux | 4-isopentylpyrimidine |

| 2 | 4-isopentylpyrimidine | N-Bromosuccinimide (NBS), CCl₄, reflux | This compound |

Modern Synthetic Protocols for the Elaboration of this compound

While classical methods are effective for the synthesis of this compound, modern synthetic protocols, particularly transition-metal catalyzed cross-coupling reactions, are invaluable for its further functionalization. The bromine atom at the C5 position serves as a versatile handle for introducing a wide array of substituents.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis due to their efficiency and functional group tolerance. jocpr.com These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. mdpi.com this compound can be coupled with various aryl or heteroaryl boronic acids to introduce diverse aromatic moieties at the C5 position.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com This reaction, co-catalyzed by palladium and copper, would allow for the introduction of alkynyl groups onto the C5 position of the pyrimidine ring, starting from this compound.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. acs.org This method is known for its high reactivity and functional group tolerance. This compound could be coupled with various organozinc reagents to introduce alkyl, aryl, or vinyl substituents at the C5 position.

The following table summarizes the key features of these palladium-catalyzed cross-coupling reactions as they apply to the functionalization of this compound.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 5-Aryl/Heteroaryl-4-isopentylpyrimidine |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 5-Alkynyl-4-isopentylpyrimidine |

| Negishi | Organozinc reagent | Pd(0) or Ni(0) catalyst | 5-Alkyl/Aryl/Vinyl-4-isopentylpyrimidine |

Transition-Metal Catalyzed Cross-Coupling Reactions at the Bromine Center (e.g., Suzuki, Sonogashira, Negishi)

Nickel-Catalyzed Approaches

Nickel-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds, offering a cost-effective alternative to palladium-based systems. For the synthesis of this compound, a plausible approach involves the coupling of an isopentyl organometallic reagent with a suitably functionalized 5-bromopyrimidine (B23866) core.

A key strategy is the Kumada cross-coupling reaction , which utilizes a Grignard reagent. In this context, the synthesis would likely start from a dihalogenated pyrimidine, such as 5-bromo-4-chloropyrimidine (B1279914). The isopentyl group can be introduced by reacting 5-bromo-4-chloropyrimidine with isopentylmagnesium bromide. The nickel catalyst, typically a Ni(II) complex with phosphine (B1218219) ligands like NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane), facilitates the selective displacement of the chlorine atom at the C4 position. The greater reactivity of the C4 position in pyrimidines towards nucleophilic attack and cross-coupling compared to the C2 or C5 positions makes this regioselective synthesis feasible.

Another powerful method is the Negishi cross-coupling , which employs an organozinc reagent. Isopentylzinc halides can be coupled with 5-bromo-4-halopyrimidines. Nickel catalysts are particularly effective for coupling reactions involving sp³-hybridized carbon centers (like the isopentyl group), overcoming challenges such as β-hydride elimination that can plague other methods.

| Coupling Reaction | Pyrimidine Substrate | Isopentyl Reagent | Typical Nickel Catalyst | Key Advantages |

| Kumada Coupling | 5-Bromo-4-chloropyrimidine | Isopentylmagnesium bromide | NiCl₂(dppp) | High reactivity, cost-effective Grignard reagents. |

| Negishi Coupling | 5-Bromo-4-iodopyrimidine | Isopentylzinc chloride | NiCl₂(dppe) / Ligand | High functional group tolerance, effective for sp³ centers. |

Nucleophilic Aromatic Substitution (SNAr) Strategies on the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient heterocyclic rings like pyrimidine. The presence of two electronegative nitrogen atoms makes the pyrimidine ring susceptible to attack by nucleophiles, especially at the C2, C4, and C6 positions when a suitable leaving group (e.g., a halogen) is present.

For the synthesis of this compound, an SNAr strategy would typically involve the reaction of a 5-bromo-4-halopyrimidine (e.g., 5-bromo-4-chloropyrimidine) with a strong isopentyl nucleophile. wuxiapptec.com The C4 position of 2,4-dichloropyrimidines is generally more reactive towards nucleophiles than the C2 position, allowing for regioselective substitution. wuxiapptec.com However, this selectivity can be highly sensitive to the electronic effects of other substituents on the ring. wuxiapptec.com

An isopentyl Grignard reagent (isopentylmagnesium bromide) or an isopentyl lithium reagent could serve as the nucleophile. The reaction proceeds via a Meisenheimer complex, an intermediate adduct, followed by the elimination of the halide leaving group to restore aromaticity. chemrxiv.org This method provides a direct, often metal-free, pathway to introduce the alkyl side chain. organic-chemistry.org

Reaction Scheme Example:

Substrate: 5-Bromo-4-chloropyrimidine

Nucleophile: Isopentylmagnesium bromide

Solvent: Anhydrous THF or Diethyl ether

Product: this compound

This approach is highly efficient and scalable, avoiding the cost of precious metal catalysts. organic-chemistry.org

Directed Ortho Metallation (DoM) and Subsequent Functionalization

Directed Ortho Metallation (DoM) is a powerful regioselective functionalization technique that utilizes a directing metalation group (DMG) to deprotonate a specific C-H bond, typically in the ortho position. wikipedia.orgorganic-chemistry.org The resulting organolithium species can then be quenched with an electrophile to introduce a new substituent.

In the context of pyrimidine synthesis, a DMG can be strategically placed on the ring to direct metallation. harvard.edu For synthesizing this compound, one could envision a multi-step sequence. For instance, starting with a pyrimidine bearing a DMG at the C4 position (e.g., a removable amide or pivaloyl group), treatment with a strong lithium amide base like lithium diisopropylamide (LDA) or LiTMP could direct deprotonation at the C5 position. The resulting 5-lithiated pyrimidine intermediate could then be reacted with an isopentyl electrophile, such as isopentyl iodide or bromide, to install the alkyl chain. Subsequent removal of the DMG and bromination at the now-activated C5 position would yield the final product. Pyridine and pyrimidine moieties themselves can act as directing groups in C-H activation processes, although this is more common in transition-metal-catalyzed reactions. researchgate.net

This methodology offers precise control over regiochemistry, enabling the synthesis of highly substituted pyrimidines that might be inaccessible through other routes. unblog.fr

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.netkuey.net These principles can be applied to the synthesis of pyrimidine derivatives. rasayanjournal.co.innih.gov

Key green strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons or DMF with more benign alternatives such as ethanol (B145695), water, or ionic liquids. rasayanjournal.co.in For cross-coupling or SNAr reactions, exploring aqueous reaction media can significantly improve the environmental profile.

Catalyst Optimization: Employing highly efficient, recyclable catalysts to minimize waste. kuey.net Using earth-abundant metal catalysts like nickel or iron instead of precious metals like palladium aligns with green chemistry goals.

Energy Efficiency: Utilizing energy-efficient techniques like microwave or ultrasound irradiation, which can dramatically reduce reaction times and energy consumption compared to conventional heating. kuey.net

Atom Economy: Designing synthetic routes, such as one-pot or multicomponent reactions, that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. rasayanjournal.co.in

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Waste Prevention | One-pot synthesis combining alkylation and bromination. | Reduced purification steps and solvent waste. |

| Safer Solvents | Using ethanol or aqueous systems for SNAr reactions. | Lower toxicity and environmental impact. kuey.net |

| Energy Efficiency | Microwave-assisted cross-coupling. | Drastic reduction in reaction time and energy use. kuey.net |

| Catalysis | Use of recyclable heterogeneous nickel catalysts. | Simplified product purification and catalyst reuse. kuey.net |

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool in modern chemistry for accelerating reaction rates and improving yields. eurekaselect.com By using microwave irradiation, selective and rapid heating of the reaction mixture is achieved through dielectric heating, a process that directly interacts with polar molecules in the mixture. nih.govchemicaljournals.com

This technique is highly applicable to the synthesis of this compound. For instance, SNAr reactions and transition-metal-catalyzed cross-couplings, which can be sluggish under conventional heating, often see dramatic rate enhancements under microwave conditions. acs.org A reaction that might take several hours with an oil bath can often be completed in a matter of minutes in a microwave reactor. nih.gov

The benefits of MAOS include:

Reduced Reaction Times: Dramatically shorter synthesis times, from hours to minutes. acs.org

Improved Yields: Higher product yields due to the reduction of side reactions and decomposition that can occur with prolonged heating.

Enhanced Purity: Cleaner reaction profiles often lead to simpler purification.

Rapid Optimization: The ability to quickly screen various reaction conditions (temperature, time, reagents) to find the optimal synthesis protocol. nih.gov

For example, the nickel-catalyzed Kumada coupling to introduce the isopentyl group could be performed in a sealed vessel under microwave irradiation, allowing for precise temperature control and significantly reduced synthesis time.

Flow Chemistry Techniques for Scalable Synthesis of this compound and its Analogues

Flow chemistry, or continuous flow synthesis, is an increasingly important technology for the production of fine chemicals and active pharmaceutical ingredients (APIs). nih.gov Instead of large batch reactors, reagents are continuously pumped through a network of tubes or microreactors where they mix and react. technologynetworks.com This technology offers significant advantages for scalability, safety, and process control. almacgroup.com

The synthesis of this compound and its analogues is well-suited for flow chemistry for several reasons:

Scalability: Scaling up production is achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than redesigning large-scale batch reactors. almacgroup.com

Safety: Many reactions, particularly those involving highly reactive organometallic reagents (e.g., organolithiums in DoM) or exothermic processes, are safer to handle in flow. wiley-vch.de The small reactor volume minimizes the amount of hazardous material present at any given time.

Process Control: Flow reactors offer superior heat and mass transfer, allowing for precise control over reaction temperature, pressure, and residence time. This leads to higher yields, better selectivity, and improved product consistency. technologynetworks.com

A potential flow synthesis could involve pumping a solution of 5-bromo-4-chloropyrimidine and a solution of an isopentyl organometallic reagent through a micromixer into a heated reactor coil. The product stream would emerge continuously and could be directed into a subsequent in-line purification module. nih.gov This approach enables efficient, automated, and scalable production.

Reactivity and Transformation of 5 Bromo 4 Isopentylpyrimidine

Reactivity of the Bromine Substituent at the 5-Position

The carbon-bromine bond at the 5-position is a key functional handle for introducing a wide range of molecular diversity. This position is less electron-deficient than the 2, 4, and 6 positions, making the bromine atom a versatile leaving group for various substitution and coupling reactions. wikipedia.org

While direct nucleophilic aromatic substitution (SNAr) on the pyrimidine (B1678525) ring typically occurs at the electron-deficient 2, 4, and 6 positions, the bromine at the C-5 position can be replaced through mechanisms often catalyzed by metals, particularly copper or palladium. These reactions allow for the introduction of heteroatomic nucleophiles.

Table 1: Examples of Nucleophilic Substitution on 5-Bromopyrimidine (B23866) Scaffolds

| Nucleophile Type | Reagent Example | Product Type | Reaction Conditions (General) |

|---|---|---|---|

| Nitrogen | Amines (R-NH₂) | 5-Aminopyrimidines | Palladium or Copper catalysis, base, high temperature |

| Oxygen | Alcohols (R-OH), Phenols (Ar-OH) | 5-Alkoxy/Aryloxypyrimidines | Copper (Ullmann condensation), base, high temperature |

| Sulfur | Thiols (R-SH) | 5-Thioetherpyrimidines | Palladium or Copper catalysis, base |

Note: This table represents general reactivity patterns for 5-bromopyrimidines; specific conditions for 5-Bromo-4-isopentylpyrimidine may vary.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying the 5-position of brominated pyrimidines. wikipedia.orgrsc.org These reactions involve the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new C-C or C-heteroatom bond and regenerate the catalyst. wikipedia.org The versatility of this approach allows for the formation of complex molecular architectures. nih.govnih.gov

Notable cross-coupling reactions applicable to the 5-bromo position include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., boronic acids or esters) to form a new carbon-carbon bond. This is widely used to introduce aryl or vinyl groups.

Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to form 5-alkynylpyrimidines.

Heck Coupling: Reaction with an alkene to form a 5-alkenylpyrimidine.

Buchwald-Hartwig Amination: A palladium-catalyzed method for forming carbon-nitrogen bonds by coupling with amines.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the 5-Position

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting C-C/C-N Bond |

|---|---|---|---|

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | sp²-sp² or sp²-sp³ |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | sp²-sp |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, P(o-tol)₃ | sp²-sp² |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP/Xantphos | sp²-N |

Note: The efficiency of these reactions can be influenced by the specific ligands, bases, and solvents used.

The bromine atom at the 5-position can be exchanged with a metal, most commonly through reaction with an organolithium reagent like n-butyllithium (n-BuLi), to form a highly reactive 5-lithiated pyrimidine intermediate. researchgate.netnih.gov This process, known as halogen-metal exchange, must be conducted at low temperatures to prevent side reactions. The resulting organometallic species is a potent nucleophile and can react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups at the 5-position. nih.gov

This two-step sequence of lithiation followed by electrophilic quench provides a powerful alternative to cross-coupling reactions for functionalizing the C-5 position. nih.gov

Reactivity of the Pyrimidine Core

The two nitrogen atoms in the pyrimidine ring significantly lower the electron density of the ring carbons, making the core π-deficient. wikipedia.org This has profound consequences for its reactivity towards both electrophiles and nucleophiles.

Due to the strong deactivating effect of the two ring nitrogen atoms, electrophilic aromatic substitution on an unactivated pyrimidine ring is difficult and requires harsh conditions. wikipedia.orgbhu.ac.in The nitrogen atoms are basic and will be protonated under the strongly acidic conditions often used for electrophilic substitution, further deactivating the ring. bhu.ac.in

However, if substitution does occur, it is directed to the C-5 position, which is the least electron-deficient carbon in the ring. wikipedia.orgslideshare.net The presence of activating, electron-donating groups on the ring can facilitate electrophilic attack at this position. researchgate.net For this compound, the isopentyl group is a weak activating group, but the bromine is deactivating. Therefore, further electrophilic substitution on the ring would be challenging and is not a common transformation for this class of compounds.

The pyrimidine core is highly susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions, which are the most electron-deficient due to their proximity to the nitrogen atoms. wikipedia.orgslideshare.net While this compound has substituents at C-4 and C-5, the C-2 and C-6 positions remain potential sites for nucleophilic attack.

This can manifest in several ways:

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (like a halide) were present at the 2, 4, or 6 positions, it could be readily displaced by nucleophiles.

Ring Transformation: Strong nucleophiles can sometimes lead to ring-opening and re-cyclization reactions, transforming the pyrimidine into a different heterocyclic system. For instance, 5-nitropyrimidine (B80762) has been shown to convert into substituted pyridines upon reaction with amidines.

Oxidation and Reduction Pathways

Oxidation: The pyrimidine ring, being electron-deficient, is generally resistant to electrophilic attack, including oxidation of the carbon atoms. However, the nitrogen atoms of the pyrimidine ring possess lone pairs of electrons and can undergo N-oxidation. The reaction with peracids, such as m-chloroperoxybenzoic acid (mCPBA), can lead to the formation of N-oxides. wikipedia.orgthieme-connect.de For this compound, mono-N-oxidation is expected to occur. wikipedia.org The two nitrogen atoms are not equivalent due to the substitution pattern. The N1 atom is flanked by a carbon bearing the isopentyl group, while the N3 atom is adjacent to an unsubstituted carbon. The electronic and steric environment around each nitrogen atom will influence the regioselectivity of N-oxidation. Generally, N-alkylation and N-oxidation are more challenging for pyrimidines compared to pyridines due to the decreased basicity of the nitrogen atoms. wikipedia.org

Reduction: The bromo substituent at the C5 position can be removed through various reductive dehalogenation methods. While transition metal-catalyzed reductions using palladium or zinc are common for dehalogenating pyrimidines, catalyst-free methods have also been developed. hilarispublisher.com For instance, a combination of dimethylformamide (DMF) and a trialkylamine can serve as a hydrogen source for the dehalogenation of 5-bromopyrimidine derivatives. hilarispublisher.com Such a reduction would yield 4-isopentylpyrimidine. The pyrimidine ring itself can be hydrogenated to a tetrahydropyrimidine (B8763341) under certain catalytic conditions. wikipedia.org

Table 1: Examples of Oxidation and Reduction Reactions on Pyrimidine Derivatives

| Starting Material | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| 5-Nitroso-2,4,6-triaminopyrimidine | Peroxytrifluoroacetic acid | 5-Nitro-2,4,6-triaminopyrimidine 1-N-oxide | N-Oxidation |

| 5-Bromopyrimidine derivatives | DMF, Trialkylamine | Dehalogenated pyrimidine | Reduction (Debromination) |

| Pyrimidine | H₂, Catalyst | Tetrahydropyrimidine | Ring Reduction |

Influence of the Isopentyl Group on Reactivity and Selectivity

The isopentyl group at the C4 position exerts a significant influence on the reactivity and selectivity of the pyrimidine ring through both electronic and steric effects.

Steric Effects: The bulky isopentyl group can sterically hinder reactions at adjacent positions, namely the N3 and C5 positions. This steric hindrance can influence the regioselectivity of reactions. For instance, in reactions involving the nitrogen atoms, the less sterically hindered N1 might be favored for attack by bulky reagents.

Derivatization Strategies for Expanding the Chemical Space of this compound

The structure of this compound offers several handles for derivatization, allowing for the expansion of its chemical space.

The isopentyl side chain, being an alkyl group, can undergo functionalization primarily through free-radical reactions. For example, radical halogenation could introduce a halogen atom onto the isopentyl chain, which can then be further transformed into other functional groups such as alcohols, amines, or nitriles through nucleophilic substitution reactions. The regioselectivity of such a radical halogenation would favor the tertiary carbon atom of the isopentyl group, if present, or the secondary carbons.

The nitrogen atoms of the pyrimidine ring can be targeted for modification.

N-Alkylation: Alkylation of the ring nitrogens can be achieved using alkyl halides or other electrophilic alkylating agents. researchgate.netfabad.org.tr This reaction typically occurs at one of the nitrogen atoms. wikipedia.org The regioselectivity between N1 and N3 would be influenced by both the electronic effects of the substituents and steric hindrance from the adjacent isopentyl group.

N-Oxidation: As mentioned in section 3.2.3, N-oxidation with peracids can yield the corresponding N-oxides. researchgate.net These N-oxides can then undergo further reactions, as the N-oxide group can activate the ring for both electrophilic and nucleophilic substitutions. scripps.edu

Table 2: Potential Derivatization Reactions for this compound

| Reaction Site | Reaction Type | Potential Reagents | Potential Products |

|---|---|---|---|

| Isopentyl Group | Radical Halogenation | N-Bromosuccinimide (NBS), light | Halogenated isopentyl side chain |

| Pyrimidine Nitrogens | N-Alkylation | Alkyl halide (e.g., CH₃I) | N-alkylated pyrimidinium salt |

| Pyrimidine Nitrogens | N-Oxidation | m-CPBA | This compound-N-oxide |

| C5-Bromo Position | Suzuki Coupling | Arylboronic acid, Pd catalyst | 5-Aryl-4-isopentylpyrimidine |

| C5-Bromo Position | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 5-Alkynyl-4-isopentylpyrimidine |

Chemo- and Regioselectivity in Reactions Involving this compound

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity is the preference for reaction at one position over another. study.comslideshare.net In this compound, the main reactive sites are the pyrimidine ring carbons, the nitrogen atoms, the C-Br bond, and the isopentyl side chain.

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is susceptible to SNAr at positions activated by electron-withdrawing groups and where a good leaving group is present. In this molecule, the C4 position is activated by the ring nitrogens, but the isopentyl group is not a leaving group. Positions C2 and C6 are the most electron-deficient and would be the most likely sites for nucleophilic attack if a leaving group were present at one of these positions. wikipedia.org

Electrophilic Attack: Electrophilic substitution on the pyrimidine ring is generally difficult but occurs at the C5 position, which is the least electron-deficient. wikipedia.org However, in this compound, this position is already substituted.

Metal-Catalyzed Cross-Coupling Reactions: The C5-bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (with boronic acids) and Sonogashira (with terminal alkynes) couplings. rsc.orgnih.govrsc.org These reactions would be highly chemoselective for the C-Br bond, leaving the rest of the molecule intact, and would exclusively occur at the C5 position.

Regioselectivity of N-Alkylation/N-Oxidation: The two nitrogen atoms (N1 and N3) are not equivalent. The isopentyl group at C4 sterically hinders the N3 position more than the N1 position. Therefore, reactions with bulky reagents might preferentially occur at N1. Electronically, the isopentyl group donates electron density to the ring, which could influence the basicity and nucleophilicity of the adjacent nitrogen atoms.

Spectroscopic and Structural Characterization Methodologies for 5 Bromo 4 Isopentylpyrimidine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules like 5-Bromo-4-isopentylpyrimidine in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C NMR spectra offer fundamental insights into the molecular structure. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each nucleus.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525) ring protons and the protons of the isopentyl side chain. The protons on the pyrimidine ring (H-2 and H-6) would appear in the downfield region (typically δ 8.5-9.3 ppm) due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current. rsc.orgchemicalbook.com The protons of the isopentyl group would appear in the upfield aliphatic region (δ 0.9-3.0 ppm). researchgate.net The methylene (B1212753) protons adjacent to the pyrimidine ring would be the most deshielded among the aliphatic protons. libretexts.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region (δ 150-165 ppm), influenced by the nitrogen atoms and the bromine substituent. researchgate.netbhu.ac.inlibretexts.org The carbons of the isopentyl side chain will appear in the upfield region (δ 10-45 ppm). libretexts.orgoregonstate.edu

Please note: The following data is predicted based on typical chemical shift values for substituted pyrimidines and alkyl chains. Actual experimental values may vary.

Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR Predictions | |||

|---|---|---|---|

| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (pyrimidine) | ~9.1 | s (singlet) | - |

| H-6 (pyrimidine) | ~8.7 | s (singlet) | - |

| -CH₂- (isopentyl, adjacent to ring) | ~2.9 | t (triplet) | ~7.5 |

| -CH₂- (isopentyl) | ~1.7 | m (multiplet) | ~7.0 |

| -CH- (isopentyl) | ~2.0 | m (multiplet) | ~6.8 |

| -CH₃ (isopentyl, x2) | ~0.95 | d (doublet) | ~6.6 |

| ¹³C NMR Predictions | |

|---|---|

| Carbon Position | Predicted δ (ppm) |

| C-2 (pyrimidine) | ~159 |

| C-4 (pyrimidine) | ~164 |

| C-5 (pyrimidine) | ~118 |

| C-6 (pyrimidine) | ~157 |

| -CH₂- (isopentyl, adjacent to ring) | ~42 |

| -CH₂- (isopentyl) | ~32 |

| -CH- (isopentyl) | ~28 |

| -CH₃ (isopentyl, x2) | ~22 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. mdpi.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons within the isopentyl side chain, confirming its connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. youtube.com This technique would be used to definitively assign each carbon signal to its attached proton(s) in the isopentyl group and the pyrimidine ring (for C-2 and C-6). jocpr.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons. sdsu.edu HMBC is crucial for connecting the isopentyl substituent to the pyrimidine ring. For instance, correlations would be expected between the methylene protons of the isopentyl group and carbons C-4 and C-5 of the pyrimidine ring. nmrsoft.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional conformation. researchgate.net It could be used to confirm the spatial relationship between the isopentyl side chain and the pyrimidine ring.

Predicted Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | Correlations within the isopentyl proton network | Connectivity of the isopentyl side chain |

| HSQC | Each proton with its directly attached carbon | Direct C-H bond assignments |

| HMBC | Isopentyl CH₂ protons with C-4 and C-5 of the pyrimidine ring | Attachment point of the substituent to the ring |

| NOESY | Isopentyl CH₂ protons with H-6 of the pyrimidine ring | Spatial proximity and conformation |

For compounds that can exist in different crystalline forms (polymorphs), solid-state NMR (SS-NMR) is an indispensable characterization tool. nih.govirispublishers.com Polymorphism is a critical consideration in pharmaceutical sciences, as different crystal forms can have different physical properties. SS-NMR, particularly ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, can distinguish between polymorphs because the subtle differences in crystal packing and molecular conformation lead to distinct chemical shifts in the solid state. researchgate.netnih.gov If this compound or its derivatives were found to be polymorphic, SS-NMR would be the primary technique to identify, differentiate, and quantify the different solid forms. irispublishers.comresearchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.comtum.de These methods are excellent for identifying the functional groups present in a molecule. vandanapublications.com

For this compound, the spectra would be dominated by vibrations characteristic of the substituted pyrimidine ring and the aliphatic isopentyl group. nih.gov

C-H Stretching : Aromatic C-H stretching from the pyrimidine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the isopentyl group would be observed just below 3000 cm⁻¹. researchgate.net

C=N and C=C Stretching : The pyrimidine ring would exhibit a series of characteristic stretching vibrations for C=N and C=C bonds in the 1400-1600 cm⁻¹ region. researchgate.netcore.ac.uk

C-H Bending : Aliphatic C-H bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups of the isopentyl chain would be visible in the 1350-1470 cm⁻¹ range.

C-Br Stretching : The C-Br stretching vibration is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.

Please note: The following data is predicted based on typical vibrational frequencies for substituted pyrimidines and alkyl halides.

Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C=N / C=C Ring Stretch | 1400 - 1600 | IR, Raman |

| Aliphatic C-H Bend | 1350 - 1470 | IR |

| C-Br Stretch | 500 - 600 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. chemguide.co.ukwikipedia.org

For this compound (C₉H₁₃BrN₂), the mass spectrum would show a characteristic molecular ion peak. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two m/z units. youtube.com This isotopic signature is a definitive indicator of a bromine-containing compound.

The fragmentation of the molecular ion upon electron impact would likely proceed through characteristic pathways for alkyl-substituted heterocycles. libretexts.org Common fragmentation patterns would include:

Alpha-Cleavage : Cleavage of the bond between the first and second carbon of the isopentyl chain, leading to the loss of a C₄H₉ radical.

Loss of the Alkyl Chain : Cleavage of the bond between the pyrimidine ring and the isopentyl group.

Ring Fragmentation : Complex fragmentation of the pyrimidine ring itself, often involving the loss of HCN or related neutral molecules. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of an ion's mass-to-charge ratio, typically to within 0.001 atomic mass units. thermofisher.compnnl.gov This level of precision allows for the unambiguous determination of a molecule's elemental formula. nih.govnih.gov For this compound, HRMS would be able to distinguish its exact mass from other potential compounds with the same nominal mass, thus confirming the elemental composition of C₉H₁₃BrN₂.

Predicted Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₁₃BrN₂ |

| Nominal Mass | 228 / 230 |

| HRMS Calculated Mass (M⁺ for C₉H₁₃⁷⁹BrN₂) | 228.0317 |

| HRMS Calculated Mass (M⁺ for C₉H₁₃⁸¹BrN₂) | 230.0296 |

| Key Fragmentation (m/z) | Loss of isopentyl (-71), Loss of C₄H₉ (-57) |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of pyrimidine derivatives by providing detailed information about the fragmentation pathways of a selected precursor ion. oup.comnih.gov For this compound, the molecular ion (M+) peak in the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of the bromine atom (approximately 1:1 ratio for 79Br and 81Br isotopes). youtube.com In an MS/MS experiment, this molecular ion would be selected and subjected to collision-induced dissociation (CID) to generate a series of product ions, which are characteristic of the molecule's structure. chemguide.co.uk

The fragmentation of aryl amido pyrimidines and other derivatives often follows predictable patterns, which can be extrapolated to this compound. sphinxsai.com The isopentyl group and the bromine atom represent likely sites for initial fragmentation. Common fragmentation pathways would include:

Alpha-cleavage: The primary fragmentation is expected to be the cleavage of the C-C bond alpha to the pyrimidine ring within the isopentyl side chain. This would result in the loss of a C4H9 radical, leading to a prominent fragment.

Loss of the Isopentyl Group: Cleavage of the bond connecting the isopentyl group to the pyrimidine ring would result in a brominated pyrimidine radical cation.

Loss of Bromine: The C-Br bond can cleave, leading to the loss of a bromine radical and formation of an isopentylpyrimidine cation.

Ring Fragmentation: The pyrimidine ring itself can undergo cleavage, although this often requires higher energy and results in a more complex pattern of smaller fragments. iosrjournals.orgacs.org

These fragmentation patterns allow for the precise confirmation of the compound's structure, including the nature and position of its substituents. sphinxsai.com

| Precursor Ion (m/z) | Proposed Fragment Structure | Neutral Loss | Predicted Product Ion (m/z) | Fragmentation Pathway |

|---|---|---|---|---|

| 244/246 [M]+• | [C9H13BrN2]+• | - | 244/246 | Molecular Ion |

| 244/246 | [C5H5BrN2]+ | •C4H9 | 187/189 | α-cleavage of isopentyl chain |

| 244/246 | [C4H2BrN2]+ | C5H11• | 171/173 | Loss of isopentyl radical |

| 244/246 | [C9H13N2]+ | Br• | 165 | Loss of bromine radical |

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. For a novel compound like this compound, single-crystal X-ray diffraction would provide precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. nih.govresearchgate.net

The crystal structure would reveal the planarity of the pyrimidine ring and the specific spatial orientation of the isopentyl and bromo substituents. Of particular interest are the intermolecular interactions that dictate the crystal packing. ias.ac.in In crystals of substituted pyrimidines, common interactions include:

Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors, weak C-H···N interactions involving the pyrimidine nitrogen atoms are possible. researchgate.net

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the nitrogen atoms of adjacent pyrimidine rings (Br···N interactions). researchgate.net

π–π Stacking: The aromatic pyrimidine rings can engage in π–π stacking interactions, contributing significantly to the stability of the crystal lattice. tandfonline.comnih.gov

van der Waals Forces: The aliphatic isopentyl chains would primarily interact through weaker van der Waals forces.

Analysis of these interactions through techniques like Hirshfeld surface analysis provides quantitative insight into the forces governing the supramolecular assembly. tandfonline.commdpi.com

| Parameter | Expected Value / Type | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell |

| Space Group | e.g., P21/c | Defines the crystal's symmetry elements |

| C-Br Bond Length | ~1.90 Å | Confirms the carbon-bromine bond |

| π–π Stacking Distance | 3.4 - 3.8 Å | Indicates aromatic ring interactions nih.gov |

| C-H···N Interaction | Weak hydrogen bond | Contributes to crystal packing researchgate.net |

| Br···N Halogen Bond | Potential interaction | Directional interaction influencing packing researchgate.net |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π→π* and n→π* transitions associated with the pyrimidine ring. nih.govnih.gov The pyrimidine core is a π-deficient system, and its absorption spectrum is sensitive to the nature and position of substituents.

The introduction of a bromine atom (an auxochrome) and an isopentyl group (an alkyl group) onto the pyrimidine ring is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to the unsubstituted pyrimidine. rsc.org Halogenation, in particular, has a noticeable effect on the electronic spectra of pyrimidines, with the extent of the shift depending on the photon energy. rsc.orgrsc.org The spectrum would likely display multiple absorption bands, with the high-energy bands corresponding to π→π* transitions and lower-energy, lower-intensity bands corresponding to n→π* transitions. researchgate.net

| Transition Type | Expected λmax Range (nm) | Molar Absorptivity (ε) | Description |

|---|---|---|---|

| π → π | 250 - 280 | High ( > 5000 L mol⁻¹ cm⁻¹) | Strong absorption due to the aromatic system nih.gov |

| n → π | 300 - 340 | Low ( < 1000 L mol⁻¹ cm⁻¹) | Weak, longer-wavelength absorption from non-bonding electrons on nitrogen |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization (if applicable)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful tool for the stereochemical analysis of chiral molecules. saschirality.org this compound itself is an achiral molecule and therefore would not exhibit a CD spectrum.

However, this technique becomes highly relevant if a chiral center is introduced into the molecule, for example, through the synthesis of a derivative with a chiral substituent or if the isopentyl group were to be substituted to create a stereocenter (e.g., 5-bromo-4-(3-methylbutan-2-yl)pyrimidine). For such chiral derivatives, CD spectroscopy measures the differential absorption of left and right circularly polarized light. nih.govresearchgate.net

The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a unique fingerprint of the molecule's absolute configuration. By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations, the absolute stereochemistry of the chiral derivative can be unambiguously determined. rsc.orgrsc.org This combined experimental and theoretical approach is a reliable method for assigning the absolute configuration of complex chiral molecules, including derivatives of pyrimidine. researchgate.net

| Wavelength (nm) | Δε (L mol⁻¹ cm⁻¹) | Transition | Significance for Stereochemistry |

|---|---|---|---|

| ~270 | +5.2 | π → π | Positive Cotton effect indicating a specific spatial arrangement |

| ~310 | -1.8 | n → π | Negative Cotton effect providing complementary stereochemical information |

Computational and Theoretical Studies of 5 Bromo 4 Isopentylpyrimidine

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

The potential of 5-Bromo-4-isopentylpyrimidine as a biologically active molecule could be explored through molecular docking and dynamics simulations. These computational techniques are instrumental in drug discovery for predicting how a ligand might interact with a biological target, such as a protein or enzyme.

Molecular docking would involve computationally placing this compound into the binding site of a target protein to predict its preferred binding orientation and affinity. Following docking, molecular dynamics simulations could be used to simulate the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the key intermolecular forces involved. The absence of such studies in the literature means that the potential biological targets and interaction modes of this compound remain unknown.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. To perform a QSAR study on analogues of this compound, a dataset of structurally similar molecules with known biological activities would be required. By identifying key molecular descriptors that correlate with activity, a predictive QSAR model could be built. This would be valuable for designing new analogues with potentially enhanced activity. Currently, there are no published QSAR studies involving this compound or a series of its close analogues.

Prediction of Spectroscopic Properties using Computational Methods

Computational methods can be used to predict various spectroscopic properties of a molecule, which can aid in its experimental characterization. For this compound, these predictions would include:

Nuclear Magnetic Resonance (NMR): Calculation of the chemical shifts of the 1H and 13C atoms.

Infrared (IR): Prediction of the vibrational frequencies to identify characteristic functional group absorptions.

Ultraviolet-Visible (UV-Vis): Calculation of the electronic transitions to predict the absorption maxima.

A comparison of these predicted spectra with experimentally obtained spectra would be a powerful tool for structural verification. However, no such computational spectroscopic studies for this compound have been reported.

Conformational Analysis and Energy Landscape Mapping

The isopentyl group of this compound has several rotatable bonds, meaning the molecule can exist in multiple conformations. A conformational analysis would involve systematically exploring these different spatial arrangements to identify the most stable, low-energy conformations. Mapping the conformational energy landscape would provide a comprehensive understanding of the molecule's flexibility and the energy barriers between different conformations. This information is critical for understanding its shape and how it might interact with other molecules. At present, a detailed conformational analysis and energy landscape map for this compound is not available in the scientific literature.

Reaction Mechanism Studies and Transition State Analysis

Computational and theoretical chemistry provide powerful tools for elucidating the complex reaction mechanisms involving heterocyclic compounds. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the principles of reaction mechanism studies and transition state analysis can be applied based on extensive research on related halogenated pyrimidines. sci-hub.senih.gov Such studies are crucial for predicting reaction outcomes, optimizing synthetic routes, and understanding the intrinsic reactivity of the molecule.

Theoretical investigations, primarily employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. sci-hub.senih.gov This allows for the identification of reactants, products, intermediates, and, most critically, transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier reactants must overcome to transform into products. libretexts.org The analysis of these transient structures provides deep insights into the feasibility and kinetics of a chemical reaction.

For a molecule like this compound, several types of reactions could be computationally modeled to understand their mechanisms:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine (B1678525) ring, exacerbated by the electronegative bromine atom, makes positions 2, 4, and 6 susceptible to nucleophilic attack. wikipedia.org Computational studies can model the attack of a nucleophile, determining whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a stable intermediate (a Meisenheimer complex). Transition state analysis would reveal the geometry of the approach of the nucleophile and the breaking of the carbon-bromine bond. acs.org

Ring Opening Mechanisms: Under certain conditions, the pyrimidine ring itself can undergo cleavage. Computational models can explore the reaction pathways leading to ring opening, identifying the bonds that are most likely to break and the stability of the resulting intermediates. nih.govresearchgate.net

The process of transition state analysis involves locating the first-order saddle point on the potential energy surface. At this point, the structure has zero gradients and exactly one negative eigenvalue in its Hessian matrix, which corresponds to the vibrational mode along the reaction coordinate. The energy of this transition state relative to the reactants gives the activation energy (ΔG‡), a key parameter in determining the reaction rate.

Illustrative Data from Hypothetical Reaction Modeling

To demonstrate the type of data generated from such studies, the following tables present hypothetical findings for a nucleophilic aromatic substitution and a Suzuki-Miyaura cross-coupling reaction involving this compound.

Table 1: Hypothetical DFT Calculation Results for SNAr Reaction with Methoxide (B1231860)

This interactive table presents hypothetical calculated energies for the SNAr reaction of this compound with a methoxide nucleophile.

| Species | Relative Gibbs Free Energy (kcal/mol) | Key Geometric Feature of Transition State (TS) |

| Reactants | 0.0 | C-Br bond length: 1.91 Å |

| Transition State (TS) | +22.5 | Partially formed C-O bond (2.15 Å), partially broken C-Br bond (2.28 Å) |

| Meisenheimer Intermediate | -5.2 | Fully formed C-O bond, C-Br bond intact |

| Products | -15.8 | C-O bond length: 1.36 Å |

Table 2: Hypothetical Activation Barriers for Suzuki-Miyaura Coupling Steps

This interactive table outlines hypothetical activation barriers for the key steps in a Suzuki-Miyaura cross-coupling reaction.

| Catalytic Cycle Step | Calculated Activation Barrier (ΔG‡, kcal/mol) | Description |

| Oxidative Addition | 15.3 | Insertion of Pd(0) into the C-Br bond. This is often the rate-determining step. |

| Transmetalation | 12.1 | Transfer of the organic group from the boron atom to the palladium center. |

| Reductive Elimination | 8.5 | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. |

These computational approaches provide a molecular-level understanding of reaction pathways that is often inaccessible through experimental means alone. nih.gov By analyzing the electronic and steric properties of transition states, chemists can rationalize observed regioselectivity and reactivity, and design more efficient and selective synthetic methodologies for complex molecules like this compound. researchgate.net

Advanced Applications and Future Directions for 5 Bromo 4 Isopentylpyrimidine

Potential in Medicinal Chemistry Beyond Current Findings

The pyrimidine (B1678525) nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.net The specific substitutions on the pyrimidine ring, such as the bromo and isopentyl groups in 5-Bromo-4-isopentylpyrimidine, are crucial for tuning its pharmacological profile.

The bromine atom at the 5-position can significantly enhance biological activity. Halogen atoms can increase lipophilicity, improving membrane permeability, and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets like enzymes and receptors. The isopentyl group, a bulky and lipophilic alkyl chain, can further influence the compound's pharmacokinetic and pharmacodynamic properties by exploring hydrophobic pockets within target proteins.

Given the prevalence of pyrimidine derivatives in medicine, this compound could be investigated for a variety of therapeutic applications:

Anticancer Agents: Many pyrimidine-based drugs, like 5-Fluorouracil, function as antimetabolites in cancer therapy. encyclopedia.pubnih.gov The structural similarity suggests that this compound could be explored for its potential to inhibit key cellular processes in cancer cells. researchgate.netresearchgate.net The combination of a halogen and an alkyl group could offer a unique structure-activity relationship (SAR) for targeting kinases, topoisomerases, or other enzymes involved in cancer progression. nih.gov

Antimicrobial Agents: The pyrimidine core is found in antibacterial drugs like Trimethoprim and antifungal agents. nih.govwjarr.com Research could focus on the efficacy of this compound against various strains of bacteria and fungi, including drug-resistant variants. researchgate.net

Central Nervous System (CNS) Agents: Pyrimidine derivatives have been developed as CNS-active agents, including sedatives and anticonvulsants. nih.govmdpi.com The lipophilic nature of the isopentyl group might facilitate crossing the blood-brain barrier, making this compound a candidate for neurological drug discovery.

| Drug Class | Example Pyrimidine-Based Drug | Mechanism of Action | Potential Relevance for this compound |

| Anticancer | 5-Fluorouracil, Capecitabine encyclopedia.pub | Inhibition of thymidylate synthase, disrupting DNA synthesis. encyclopedia.pub | Potential as a novel antimetabolite or kinase inhibitor. |

| Antibacterial | Trimethoprim nih.gov | Inhibition of dihydrofolate reductase. | Could be screened for activity against bacterial enzymes. |

| Antiviral | Zidovudine (AZT) mdpi.com | Inhibition of reverse transcriptase in viruses like HIV. mdpi.com | Potential for development as an antiviral agent. |

| Antihypertensive | Minoxidil mdpi.com | Vasodilator. | The pyrimidine scaffold allows for diverse pharmacological actions. |

Applications in Agrochemicals and Crop Protection

Pyrimidine derivatives have a significant presence in the agrochemical industry, serving as effective herbicides, fungicides, and insecticides. acs.orgnih.gov Their modes of action are often targeted to specific biological pathways in weeds, fungi, or insects that are not present in the crops they are designed to protect.

The structural features of this compound suggest it could be a candidate for agrochemical development. For instance, several commercial herbicides are based on the pyrimidine scaffold, and their efficacy is highly dependent on the substitution patterns on the ring. nih.gov Similarly, fungicides like Cyprodinil contain a pyrimidine core and are used to control a range of plant pathogens. iftmuniversity.ac.in

Potential agrochemical applications for investigation include:

Herbicidal Activity: The compound could be screened for its ability to inhibit plant-specific enzymes, such as acetolactate synthase (ALS), a common target for sulfonylurea herbicides which often contain pyrimidine or triazine rings. nih.gov

Fungicidal Activity: Its efficacy could be tested against significant plant pathogenic fungi. The lipophilic isopentyl group might enhance its ability to penetrate fungal cell walls.

Insecticidal Activity: Pyrimidine derivatives have been developed as insecticides. nih.gov Research could explore potential neurotoxic effects on common agricultural pests.

| Agrochemical Class | Example Pyrimidine-Based Compound | Primary Use |

| Herbicide | Halosulfuron, Nicosulfuron acs.org | Weed control in crops like corn and wheat. nih.gov |

| Fungicide | Cyprodinil, Pyrazophos mdpi.comiftmuniversity.ac.in | Control of fungal diseases on fruits and vegetables. |

| Insecticide | Diflumetorim acs.org | Control of various insect pests. |

Integration into Novel Materials Science

Beyond biological applications, the pyrimidine ring is a valuable building block in materials science due to its electronic properties, thermal stability, and ability to participate in hydrogen bonding and π-π stacking interactions. These characteristics make pyrimidine derivatives suitable for creating functional organic materials. nih.gov

The specific structure of this compound could be leveraged in several areas of materials science:

Organic Electronics: Pyrimidine-containing compounds have been investigated for use in Organic Light-Emitting Diodes (OLEDs), organic semiconductors, and fluorescent sensors. nih.gov The electron-deficient nature of the pyrimidine ring, modified by the electronic effects of the bromo and isopentyl substituents, could be tuned for specific electronic applications.

Supramolecular Chemistry: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, enabling the self-assembly of complex, ordered structures. This could be applied in the development of liquid crystals, gels, or porous materials for storage and catalysis. researchgate.net

Functional Polymers: Incorporating this compound as a monomer could lead to the development of new polymers with tailored thermal, optical, or electronic properties. researchgate.net

Development of Derivatized Probes for Biological Research

Chemical probes are essential tools for studying complex biological processes. The pyrimidine scaffold can be chemically modified to create probes that can be used to label, identify, or inhibit specific biological targets like proteins or enzymes.

This compound could serve as a starting point for developing such probes. The bromine atom is a particularly useful functional group for this purpose, as it can be readily replaced with other moieties through cross-coupling reactions. This allows for the attachment of:

Fluorescent Dyes: To visualize the localization of the compound within cells or tissues.

Biotin Tags: For affinity purification and identification of protein targets (pull-down assays).

Photoaffinity Labels: To create covalent bonds with a target protein upon UV irradiation, allowing for permanent labeling and identification.

By derivatizing this compound, researchers could develop new tools to investigate the biological pathways modulated by this class of compounds, helping to elucidate their mechanism of action.

Synergistic Effects with Other Bioactive Compounds

In modern pharmacology, combination therapy is a common strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce side effects. This involves using two or more drugs that have synergistic effects, where their combined effect is greater than the sum of their individual effects.

Pyrimidine derivatives have shown potential for synergistic interactions. For example, some have been found to enhance the anticancer activity of established chemotherapeutic agents or the efficacy of antibiotics against resistant bacteria. encyclopedia.pubresearchgate.net

Future research on this compound could explore its potential for synergistic combinations:

With Anticancer Drugs: It could be tested in combination with standard-of-care chemotherapy agents to see if it can sensitize cancer cells to treatment. encyclopedia.pub

With Antibiotics: It could be evaluated for its ability to overcome antibiotic resistance mechanisms when co-administered with existing antibiotics. researchgate.net

The study of such combinations could open up new therapeutic strategies and expand the utility of both this compound and existing drugs.

Challenges and Opportunities in the Translational Research of this compound

Translational research is the process of moving a promising compound from the laboratory ("bench") to clinical application ("bedside"). This is a long, complex, and challenging process. For a novel compound like this compound, several hurdles would need to be overcome:

Target Identification and Validation: The specific biological target(s) of the compound must be identified and validated to understand its mechanism of action.

Pharmacokinetics and Toxicology: Extensive studies are required to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), and to assess its potential toxicity.

Synthesis and Scale-Up: An efficient, cost-effective, and scalable synthesis method must be developed to produce the large quantities of the compound needed for preclinical and clinical studies.

Regulatory Approval: Navigating the complex regulatory landscape to gain approval for clinical trials is a major challenge. nih.gov

Despite these challenges, the versatility of the pyrimidine scaffold presents significant opportunities. tandfonline.comresearchgate.net The ability to easily modify the structure allows medicinal chemists to optimize properties like potency, selectivity, and metabolic stability, increasing the likelihood of successful translation into a clinically useful drug. nih.gov

Future Perspectives and Emerging Research Avenues for Pyrimidine Chemistry

The field of pyrimidine chemistry continues to evolve, driven by advances in synthetic methods and a deeper understanding of biological systems. semanticscholar.orgtandfonline.com Future research is likely to focus on several key areas:

Multi-Targeted Drugs: Designing single molecules that can interact with multiple biological targets is a growing trend in drug discovery, particularly for complex diseases like cancer. researchgate.net Pyrimidine-based hybrids are being developed to achieve this. researchgate.net

Personalized Medicine: As our understanding of the genetic basis of disease grows, there is an opportunity to design pyrimidine derivatives that are effective for specific patient populations.

Green Chemistry: Developing more environmentally friendly and sustainable methods for the synthesis of pyrimidine derivatives is an ongoing goal. iftmuniversity.ac.in

For this compound, the future lies in systematic investigation. A thorough screening program to evaluate its activity across a wide range of biological targets would be the first step in unlocking its potential. Subsequent medicinal chemistry efforts could then optimize the lead compound to develop novel therapeutics, agrochemicals, or materials. The rich history and continued innovation in pyrimidine chemistry provide a strong foundation for exploring the future of this promising compound. semanticscholar.orggsconlinepress.com

常见问题

Basic Research Questions

Q. What are the optimal conditions for synthesizing 5-Bromo-4-isopentylpyrimidine, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions. For example, 5-bromo-2,4-dichloropyrimidine derivatives can undergo alkylation with isopentyl groups under inert atmospheres (e.g., nitrogen) using catalysts like Pd(PPh₃)₄ for coupling reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization in ethanol can achieve >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm substitution patterns and isopentyl integration (e.g., δ ~2.5 ppm for methylene protons adjacent to pyrimidine).

- IR spectroscopy : Identify C-Br stretches (~550–600 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at ~257.05 g/mol for C₉H₁₃BrN₂). Cross-reference with spectral databases for validation .

Q. How should researchers handle safety protocols during the synthesis of brominated pyrimidines?

- Methodological Answer : Follow strict PPE guidelines (gloves, lab coat, goggles) due to brominated compounds' toxicity. Use fume hoods for volatile intermediates. Quench reactive byproducts (e.g., HBr) with aqueous NaHCO₃. Dispose of waste via halogen-specific containers, adhering to institutional guidelines .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of isopentyl group introduction at the 4-position of 5-bromopyrimidine?

- Methodological Answer : The 4-position's reactivity in pyrimidines is influenced by electron-withdrawing bromine at C5, which activates C4 via inductive effects. Computational studies (DFT calculations) show lower activation energy for nucleophilic attack at C4 compared to C2 or C5. Solvent polarity (e.g., DMF) and base strength (e.g., K₂CO₃) further enhance regioselectivity .

Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki or Sonogashira couplings. For instance, the bromine atom at C5 acts as a leaving group, while C4’s electron density (modified by the isopentyl group) influences oxidative addition rates in Pd-catalyzed reactions .

Q. What strategies resolve contradictions in spectroscopic data for brominated pyrimidine derivatives?

- Methodological Answer : Discrepancies in NMR shifts or IR peaks may arise from solvent effects or impurities. Use deuterated solvents (CDCl₃ or DMSO-d₆) for consistency. Cross-validate with X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. Compare with literature data for analogous compounds (e.g., 5-bromo-2,4-dimethoxypyrimidine) .

Q. How does steric hindrance from the isopentyl group influence the compound’s utility in drug discovery?